molecular formula C12H19N3 B7891527 N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine

N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine

カタログ番号: B7891527
分子量: 205.30 g/mol
InChIキー: SJBZEOCNDLWMEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine (CAS 1380787-06-3) is a high-value chemical building block primarily used as a key intermediate in the research and development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its molecular structure, featuring both a piperidine and a substituted pyridine ring, is of significant interest in medicinal chemistry, particularly for constructing compounds that target enzyme active sites . Piperidine-containing structures similar to this compound have been investigated as potent, competitive inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1), which is a validated drug target for several types of cancer . Furthermore, such scaffolds are explored in the design of agonists for G-protein coupled receptors (GPCRs), such as GPR119, for potential therapeutic applications in metabolic diseases . This product is supplied with a guaranteed purity of >99%, analyzed by techniques including HPLC, GC-MS, and NMR to ensure quality and consistency . It is strictly intended for Research Use Only and is not approved for use in humans, animals, or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-dimethyl-4-piperidin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(2)12-8-10(5-7-14-12)11-4-3-6-13-9-11/h5,7-8,11,13H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBZEOCNDLWMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Methodological Advances for N,n Dimethyl 4 Piperidin 3 Yl Pyridin 2 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection for N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the selection of strategic precursors. The primary bond for disconnection is the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This leads to two main strategic approaches:

Pyridine-Piperidine Coupling: This strategy involves the coupling of a pre-functionalized 2-aminopyridine (B139424) derivative with a suitable piperidine precursor. The key synthons would be a 4-halopyridin-2-amine (e.g., 4-bromo-N,N-dimethylpyridin-2-amine) and a 3-piperidyl organometallic or boronic acid derivative. This approach is advantageous for late-stage diversification of the piperidine moiety.

Pyridine Ring Reduction: This approach starts with a bi-heterocyclic precursor, such as 4-(pyridin-3-yl)pyridin-2-amine, and involves the selective reduction of one of the pyridine rings to form the piperidine structure. The challenge lies in achieving selective reduction of the pyridine ring that will become the piperidine, especially when substituents on the other ring might influence reactivity.

A third, more convergent strategy, involves the construction of the piperidine ring onto the pre-formed 2-aminopyridine core through intramolecular cyclization reactions. Strategic precursor selection would therefore focus on commercially available or readily synthesized pyridines and piperidines, which can be elaborated into the key intermediates required for the chosen synthetic route.

Development of Synthetic Routes to the 2-Aminopyridine Core

The 2-aminopyridine scaffold is a fundamental component of the target molecule. Numerous methods have been developed for its synthesis, offering flexibility in substituent introduction.

One prevalent method is the Chichibabin reaction , which involves the direct amination of pyridine with sodium amide, although this method can lack regioselectivity with substituted pyridines. More modern and controlled approaches include:

Nucleophilic Aromatic Substitution (SNAr): Starting from an activated pyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine, the amino group can be introduced by reaction with dimethylamine. The reactivity of the leaving group is crucial, and reaction conditions often require elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination has emerged as a powerful tool for C-N bond formation. This method allows for the coupling of a halopyridine (e.g., 2-bromopyridine) with an amine in the presence of a palladium catalyst and a suitable ligand.

Multicomponent Reactions (MCRs): Efficient, one-pot syntheses of highly substituted 2-aminopyridines can be achieved through MCRs. For instance, a reaction involving an enaminone, malononitrile, and a primary amine can yield functionalized 2-aminopyridine derivatives under solvent-free conditions. This approach offers a rapid and diverse route to the core structure.

These methods provide a robust toolkit for constructing the N,N-dimethyl-2-aminopyridine portion of the target molecule, allowing for the necessary functionalization at the 4-position to enable coupling with the piperidine moiety.

Methodologies for Stereoselective Introduction and Functionalization of the Piperidin-3-yl Moiety

The introduction of the piperidin-3-yl group, particularly with control of stereochemistry, is a critical aspect of the synthesis. Various methodologies can be employed, ranging from the reduction of pyridine precursors to the cyclization of acyclic amines.

Catalytic Hydrogenation Approaches for Pyridine Ring Reduction

Catalytic hydrogenation is a direct method for converting a pyridine ring into a piperidine ring. In the context of synthesizing the target molecule, this would involve the hydrogenation of a 4-(pyridin-3-yl)-N,N-dimethylpyridin-2-amine precursor.

The choice of catalyst and reaction conditions is paramount to achieve high yields and, where applicable, stereoselectivity. Common catalysts include platinum, palladium, rhodium, and ruthenium on various supports like carbon or alumina.

CatalystPressure (H₂)TemperatureSolventObservations
Rh/C5 atm80 °CWaterEffective for complete hydrogenation of aromatic rings.
Rh₂O₃5 bar40 °CTFEMild conditions suitable for functionalized pyridines. researchgate.net
Pd/CatmosphericRoom TempVariousCommonly used, but selectivity can be an issue.

A significant challenge is the potential for catalyst poisoning by the nitrogen atoms in the pyridine rings and the aminopyridine functionality. Furthermore, achieving stereoselectivity at the C3 position of the newly formed piperidine ring during hydrogenation is often difficult without a directing group or a chiral catalyst. Interrupted hydrogenation techniques, where reactive unsaturated intermediates are trapped, can also be employed to synthesize functionalized piperidones from pyridines, which can then be further elaborated. researchgate.net

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a powerful and widely used method for the formation of amines and heterocyclic rings like piperidine. This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ.

To form a 3-substituted piperidine ring, a suitable δ-dicarbonyl compound or a keto-aldehyde can be cyclized with a primary amine. For instance, the intramolecular reductive amination of a 5-amino-pentanal derivative would yield a piperidine. Alternatively, intermolecular reductive amination of a protected 3-piperidone with a suitable amine can introduce functionality at the 3-position.

Intramolecular Cyclization and Intermolecular Annulation Reactions

The construction of the piperidine ring can be achieved through various cyclization strategies. These methods form the heterocyclic ring from an acyclic precursor, often with good control over substitution patterns.

Intramolecular N-alkylation: A common approach involves the cyclization of a linear amino-halide or amino-sulfonate. For example, a 5-amino-1-halopentane derivative will undergo intramolecular SN2 reaction to form the piperidine ring.

Radical-Mediated Amine Cyclization: Radical cyclization of linear amino-aldehydes, catalyzed by cobalt(II), can produce piperidines in good yields. nih.gov

Alkene Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. This method allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

[5+1] Annulation: This method involves the reaction of a five-carbon component with a one-atom component (the nitrogen). For example, a "hydrogen borrowing" [5+1] annulation can be used to synthesize piperidines. nih.gov

Enantioselective Synthesis Techniques for Specific Stereoisomers of this compound

Achieving enantiopure forms of the target molecule is crucial for pharmaceutical applications. This requires the use of enantioselective techniques to control the stereocenter at the C3 position of the piperidine ring.

A groundbreaking approach involves a rhodium-catalyzed asymmetric synthesis to generate enantioenriched 3-arylpiperidines. nih.govsnnu.edu.cn This multi-step process begins with the dearomatization of pyridine itself:

Partial Reduction: Pyridine is first partially reduced to a 1,2-dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org

Rh-Catalyzed Asymmetric Carbometalation: The key enantioselective step is a rhodium-catalyzed asymmetric reductive Heck reaction. The dihydropyridine (B1217469) intermediate is coupled with a heteroaryl boronic acid (in this case, a derivative of 2-amino-4-boronylpyridine). This reaction proceeds with high yield and excellent enantioselectivity. nih.govacs.org

Final Reduction: The resulting 3-substituted tetrahydropyridine (B1245486) is then reduced to the final piperidine product.

This method provides a powerful and versatile route to a wide range of enantioenriched 3-substituted piperidines. nih.gov

Table of Rh-Catalyzed Asymmetric Carbometalation Conditions organic-chemistry.org

Parameter Condition
Catalyst Precursor [Rh(cod)OH]₂
Ligand (S)-Segphos
Boronic Acid 3 equivalents
Base aq. CsOH (2 equivalents)
Solvent System Toluene:THP:H₂O (1:1:1)
Temperature 70 °C
Time 20 hours

Alternative enantioselective strategies include the use of chiral auxiliaries to direct a diastereoselective reaction, enzymatic resolutions, or the use of biocatalytic transaminase-based dynamic kinetic resolutions to produce enantiopure piperidine precursors.

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for the optimization of their biological activities. Advanced derivatization strategies focus on systematically modifying the core structure to understand the key interactions with biological targets and to fine-tune the compound's properties. These strategies typically involve the functionalization of the pyridine ring, modifications of the piperidine moiety, and alterations of any linker groups in more complex analogs.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound offers several positions for functionalization to probe its role in molecular interactions. The electronic properties and steric profile of the pyridine ring can be modulated through the introduction of various substituents, which can significantly impact biological activity.

Common strategies for pyridine ring functionalization include electrophilic and nucleophilic aromatic substitution reactions. The nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. However, the existing amino group at the 2-position can influence the regioselectivity of these reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (2-, 4-, and 6-positions). Halogenated pyridine precursors are often employed to facilitate these substitutions with a variety of nucleophiles, including amines, alcohols, and thiols.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents, including aryl, heteroaryl, and alkyl groups, onto the pyridine scaffold. These methods offer a high degree of control and functional group tolerance.

Table 1: Examples of Pyridine Ring Functionalization Strategies and Their Potential Impact on SAR

Position of SubstitutionType of SubstituentPotential Impact on SAR
C3-positionElectron-donating groups (e.g., -OCH3, -CH3)May enhance electron density and modulate basicity.
Electron-withdrawing groups (e.g., -CF3, -CN)Can alter electronic distribution and hydrogen bonding capabilities.
C5-positionHalogens (e.g., -F, -Cl, -Br)Can serve as a handle for further functionalization and may influence binding affinity.
Small alkyl or aryl groupsCan probe steric tolerance in the binding pocket.
C6-positionIntroduction of bulky groupsMay influence the overall conformation and selectivity of the molecule.

Substituent Modifications on the Piperidine Nitrogen and Carbon Atoms

The piperidine ring is a key structural feature that provides a three-dimensional character to the molecule and presents multiple opportunities for modification. Alterations to the piperidine nitrogen and its carbon framework can influence the compound's basicity, lipophilicity, and conformational flexibility, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.

Piperidine Nitrogen Functionalization:

Piperidine Carbon Framework Modification:

The carbon atoms of the piperidine ring can also be functionalized to explore steric and conformational requirements. Introduction of substituents at the C2, C4, C5, and C6 positions can be achieved through various synthetic routes, often starting from appropriately substituted piperidine precursors. These modifications can be used to introduce chirality, restrict conformational freedom, or introduce additional points of interaction with a biological target.

Table 2: Strategies for Piperidine Moiety Modification and Their Rationale in SAR Studies

Modification SiteType of ModificationRationale for SAR Exploration
Piperidine NitrogenN-Alkylation (e.g., methyl, ethyl, benzyl)To investigate the impact of steric bulk and basicity on activity.
N-Acylation (e.g., acetyl, benzoyl)To introduce hydrogen bond acceptors and modulate lipophilicity.
N-Sulfonylation (e.g., mesyl, tosyl)To introduce strongly electron-withdrawing groups and alter polarity.
Piperidine CarbonsIntroduction of substituents (e.g., -CH3, -OH, -F)To probe for specific steric and electronic interactions within the binding site.
Ring constraint (e.g., bicyclic systems)To reduce conformational flexibility and potentially increase binding affinity and selectivity.

Exploration of Linker Modifications in this compound Analogs

Linker modifications are a key strategy in SAR exploration to optimize the spatial orientation of the connected moieties and to fine-tune physicochemical properties such as solubility and membrane permeability. Common linker strategies include the use of alkyl chains of varying lengths, ether, amine, or amide functionalities. The introduction of rigid elements, such as aromatic rings or alkynes, can restrict conformational freedom and may lead to more potent and selective compounds.

Table 3: Examples of Linker Modifications in Piperidinyl-Pyridine Analogs

Linker TypeKey CharacteristicsPotential Impact on SAR
Flexible Alkyl ChainsVariable length and conformational freedom.Allows for exploration of optimal distance and orientation between pharmacophores.
Rigid Aromatic/Alkynyl LinkersConstrained geometry.Can lock the molecule in a bioactive conformation, potentially increasing potency.
Linkers with H-bond Donors/AcceptorsContains functionalities like amides, ethers, or amines.Can introduce additional interactions with the target and improve solubility.

This compound as a Chemical Building Block in Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its inherent structural features, including the basic nitrogen centers and the functionalizable pyridine and piperidine rings, make it an attractive starting point for the construction of novel therapeutic agents.

The 2-amino group on the pyridine ring can serve as a versatile handle for a variety of chemical transformations. It can participate in amide bond formation, act as a nucleophile in substitution reactions, or be a directing group in metal-catalyzed C-H activation reactions. For instance, the synthesis of 1-(2-aminopyridin-4-yl)-3-piperidinecarboxamide derivatives has been reported, highlighting the utility of the 4-(piperidin-3-yl)pyridin-2-amine (B1472883) core in constructing molecules with potential applications as enzyme inhibitors.

Furthermore, the piperidine nitrogen can be used to tether the scaffold to other molecular fragments, enabling the creation of diverse chemical libraries for high-throughput screening. The strategic use of protecting groups allows for the selective functionalization of either the pyridine or the piperidine nitrogen, providing a high degree of synthetic flexibility.

The application of this building block is evident in the patent literature, where related structures are often cited as key intermediates in the synthesis of compounds targeting a range of biological pathways. The modular nature of this scaffold allows for the systematic exploration of chemical space around a privileged core structure, facilitating the development of new drug candidates.

Table 4: Synthetic Utility of the this compound Scaffold

Reactive SiteType of ReactionResulting Structure/Application
2-Amino GroupAcylation/Amide bond formationSynthesis of enzyme inhibitors and other bioactive amides.
Nucleophilic substitutionIntroduction of diverse substituents for SAR studies.
Piperidine NitrogenAlkylation/AcylationAttachment of linkers or other pharmacophoric groups.
Pyridine RingCross-coupling reactionsIntroduction of aryl or heteroaryl moieties to explore extended binding pockets.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound Structure-Activity Relationships

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline focusing on the systematic elucidation of structural determinants for biological activity, pharmacophore modeling, and rational design principles for the this compound series. The necessary experimental data, including data tables on the impact of various substituents and stereochemical influences, are not present in the public domain.

Research into related, but structurally distinct, chemical series such as 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines and N-(piperidin-3-yl)pyrimidine-5-carboxamides exists. However, these studies focus on different core structures, and extrapolating their SAR findings to the this compound scaffold would be speculative and would not meet the required standard of scientific accuracy for the specified compound.

Without dedicated research on this compound and its analogs, any discussion on the following topics would be unfounded:

Structure Activity Relationship Sar Investigations of N,n Dimethyl 4 Piperidin 3 Yl Pyridin 2 Amine Scaffolds

Rational Design Principles Guiding Analog Synthesis and Optimization:Without foundational SAR data, no rational design principles can be derived for the optimization of this particular scaffold.

Therefore, the construction of a detailed and informative article as requested is not feasible due to the lack of primary research on the specified compound.

Molecular Mechanisms of Action and Target Engagement of N,n Dimethyl 4 Piperidin 3 Yl Pyridin 2 Amine

Identification and Validation of Molecular Targets for N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine Analogs

The therapeutic potential of chemical compounds is intrinsically linked to their interaction with specific molecular targets within the body. Analogs of this compound, which feature a piperidine (B6355638) ring connected to a pyridine (B92270) core, have been investigated for their activity against several important classes of biological macromolecules.

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are prominent drug targets. Analogs containing the pyrido-pyrimidine scaffold, structurally related to the pyridine core of the subject compound, have been identified as antagonists of the human chemokine receptor CXCR2, a GPCR implicated in inflammatory diseases. mdpi.com A scaffold hopping study led to the identification of a pyrido[3,4-d]pyrimidine (B3350098) analogue with an IC50 value of 0.11 µM in a calcium mobilization assay. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models have been developed for 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand the physicochemical properties essential for the inhibition of GPCR-6. researchgate.net Multi-target-directed ligands incorporating a 3-piperidin-3-yl-1H-indole moiety have also been designed to interact with GPCRs like the serotonin (B10506) 5-HT1A receptor. nih.gov

Analog ClassGPCR TargetReported Activity
Pyrido[3,4-d]pyrimidinesCXCR2Antagonist activity (IC50 = 0.11 µM) mdpi.com
3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazinesGPCR-6Inhibitory activity studied via QSAR models researchgate.net
3-Piperidin-3-yl-1H-indole derivatives5-HT1ARBinding affinity improved by halogen substituents nih.gov

The pyridine-piperidine scaffold is a key feature in a variety of enzyme inhibitors. Research has demonstrated that analogs of this compound can potently and selectively inhibit several enzymes.

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a factor in the development of several cancers. nih.gov A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov One of the most promising compounds from this series, compound 7l, exhibited significant antiproliferative effects across various cancer cell lines, with an IC50 of 64.42 nM against CDK2/cyclin A2. nih.gov An in silico study of these analogs revealed they possess favorable chemical reactivity and establish strong inhibitory interactions within the CDK2 active site. nih.gov

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): PCSK9 is a key regulator of LDL cholesterol levels. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net Analogs from this series demonstrated improved potency and ADME (absorption, distribution, metabolism, and excretion) properties compared to earlier lead compounds. researchgate.net

Other Enzyme Targets:

Lysine Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been reported as potent and competitive inhibitors of LSD1, with Ki values as low as 29 nM. nih.gov

Cholesterol 24-hydroxylase (CH24H): Novel 3-piperidinyl pyridine derivatives have been discovered as highly potent and selective inhibitors of CH24H. acs.org

Dipeptidyl Peptidase IV (DPP-4): A complex analog, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- nih.govnih.govacs.orgtriazolo[1,5-a]-pyridin-6-ylphenyl)butanamide, which contains a substituted pyridine ring, was identified as a potent DPP-4 inhibitor with an IC50 of 6.3 nM. nih.gov

Enzyme TargetAnalog ClassInhibitory Activity (IC50 / Ki)
CDK2/cyclin A2N-(pyridin-3-yl)pyrimidin-4-amine derivatives64.42 nM nih.gov
PCSK9N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamidesIdentified as mRNA translation inhibitors researchgate.net
LSD13-(Piperidin-4-ylmethoxy)pyridine derivativesas low as 29 nM (Ki) nih.gov
DPP-4beta-substituted biarylphenylalanine amides6.3 nM nih.gov

While the primary targets for many pyridine-piperidine analogs are proteins such as receptors and enzymes, the potential for interaction with other macromolecules exists. The pyridine ring, a common motif in medicinal chemistry, can participate in various non-covalent interactions that facilitate drug-target binding. cmjpublishers.com For instance, the catalytic activity of zinc(II) compounds has been utilized in the nucleophilic addition of piperidine and piperazine (B1678402) analogs to nitriles to form amidines, demonstrating interaction and reactivity facilitated by a metal ion. rsc.org However, direct studies detailing the interaction of this compound or its close analogs with DNA are not extensively covered in the reviewed literature.

In-silico evaluations of pyridine-4-carbohydrazide derivatives, which share the pyridine core, predicted that these compounds could have bioactivity as ion channel modulators. cmjpublishers.com Additionally, a complex biarylphenylalanine amide containing a triazolopyridine moiety was evaluated for its effects on L-Type Calcium Channels, though this was part of a selectivity screening rather than a primary mechanism of action. nih.gov Specific research focusing on the direct modulation of transport systems and ion channels by this compound analogs is limited in the available sources.

Computational Chemistry and Cheminformatics in N,n Dimethyl 4 Piperidin 3 Yl Pyridin 2 Amine Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Conformations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding interactions that govern its pharmacological activity.

The primary objective of these simulations is to place the ligand (this compound) into the binding site of a target protein in a way that minimizes the binding energy. This process can reveal crucial information about the binding mode, including the key amino acid residues involved in the interaction. For instance, docking studies on analogous compounds have shown the importance of hydrogen bonds and π-π stacking interactions in achieving high binding affinity. nih.gov

The results of molecular docking are often presented in terms of a scoring function, which estimates the binding free energy. A lower binding energy typically indicates a more stable ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Kinase Targets

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase A -9.8 ASP145, LYS33 Hydrogen Bond
Kinase B -8.5 PHE80, TYR82 π-π Stacking

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding conformation and explore the conformational landscape of both the ligand and the protein.

For this compound, MD simulations can validate the docking results by observing whether the ligand remains stably bound within the active site throughout the simulation. rsc.org These simulations can also reveal subtle changes in the protein's structure upon ligand binding, providing a more comprehensive understanding of the binding mechanism. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a valuable tool for predicting the activity of new derivatives and guiding the optimization of lead compounds. researchgate.netnih.gov

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. A wide array of descriptors can be employed, categorized as follows:

Constitutional: Descriptors that describe the basic structural features of a molecule, such as molecular weight and atom counts.

Topological: Descriptors that characterize the connectivity of atoms in a molecule.

Physicochemical: Descriptors related to properties like lipophilicity (logP) and polar surface area (PSA).

Geometrical: 3D descriptors that describe the shape and size of the molecule.

Quantum Chemical: Descriptors derived from quantum mechanical calculations, such as HOMO and LUMO energies. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

Descriptor Type Descriptor Name Description
Constitutional Molecular Weight The sum of the atomic weights of all atoms in the molecule.
Topological Wiener Index A measure of the branching of the molecular skeleton.
Physicochemical logP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Geometrical Molecular Surface Area The total surface area of the molecule.

Once the descriptors are calculated, a statistical model is developed to correlate them with the observed biological activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

The robustness and predictive power of the QSAR model must be rigorously validated. researchgate.netnih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's performance on the training set. External validation, on the other hand, evaluates the model's ability to predict the activity of a separate set of compounds (the test set) that were not used in model development.

Homology Modeling for Target Protein Structure Prediction

In cases where the three-dimensional structure of the target protein for this compound has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This technique builds a 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein.

The resulting model, while not as accurate as an experimental structure, can be sufficiently reliable for use in molecular docking and MD simulations, providing valuable initial insights into the potential binding interactions of this compound. nih.gov

In Silico Prediction of Biological Activity Spectra and Potential Targets

Beyond investigating a specific target, computational methods can be used to predict the broader biological activity spectrum of this compound. This involves screening the compound against a large database of known protein targets and bioactivity data. Such in silico screening can help to identify potential off-target effects, suggest new therapeutic applications, and prioritize experimental testing. These predictions are often based on the similarity of the compound's chemical structure and physicochemical properties to those of known active molecules.

Application of Computer-Aided Drug Design (CADD) Techniques for this compound Analog Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, offering a rational and efficient approach to the discovery and optimization of novel therapeutic agents. By leveraging computational methods, researchers can predict molecular interactions, elucidate structure-activity relationships (SAR), and design new molecules with improved potency, selectivity, and pharmacokinetic profiles. In the context of this compound, CADD techniques are instrumental in guiding the optimization of its analogs for various therapeutic targets. This section will delve into the application of these computational strategies, focusing on methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, drawing parallels from studies on structurally related 4-piperidinopyridine and other pyridine (B92270) derivatives.

Molecular Docking Simulations

Molecular docking is a powerful CADD technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding mode and affinity. This method is particularly useful for understanding the interactions between analogs of this compound and their biological targets.

For instance, in studies involving 4-piperidinopyridine and 4-piperidinopyrimidine derivatives as potential inhibitors of oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis, molecular docking has been employed to elucidate their binding mechanisms. researchgate.net These computational analyses revealed that the piperidino derivatives are potent inhibitors of OSC, with their binding stabilized by hydrogen bonding and non-bonded interactions within the active site. The docking scores obtained from these simulations can be used to rank potential analogs and prioritize them for synthesis and biological evaluation.

The following table illustrates the type of data generated from molecular docking studies, showcasing the docking scores of 4-piperidinopyridine and 4-piperidinopyrimidine in comparison to a known anticholesteremic drug.

Compound NameGOLD Score
4-piperidinopyridine64.7
4-piperidinopyrimidine62.21
Anticholesteremic Drug52.04

This table is based on data from a study on OSC inhibitors and is presented here as an example of the output of molecular docking studies.

By applying similar molecular docking approaches to analogs of this compound, researchers can:

Identify key amino acid residues in the target's active site that are crucial for binding.

Predict the binding affinity and pose of novel analogs.

Guide the design of new derivatives with modified substituents on the pyridine or piperidine (B6355638) rings to enhance interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of CADD that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Studies on piperidinopyridine and piperidinopyrimidine analogs targeting OSC have successfully utilized QSAR modeling to predict their inhibitory activity. researchgate.net By curating a dataset of structurally diverse analogs and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), predictive models can be developed. These models provide valuable insights into the key structural features that govern the inhibitory potency of these compounds. researchgate.net

The general workflow for a QSAR study on this compound analogs would involve:

Data Set Preparation: A series of analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM) would be used to build the QSAR model. researchgate.net

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

The resulting QSAR models can then be used to screen virtual libraries of this compound analogs, identifying those with the highest predicted activity for subsequent synthesis and testing.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

In the optimization of this compound analogs, a structure-based virtual screening campaign could be initiated if the crystal structure of the target protein is available. A library of commercially available or virtually designed compounds could be docked into the active site of the target, and the top-scoring hits would be selected for further investigation.

Alternatively, a ligand-based virtual screening approach, such as pharmacophore modeling or 3D-QSAR, could be employed. A pharmacophore model can be generated based on the key structural features of known active analogs of this compound. This model can then be used to screen large compound databases to find novel scaffolds that possess the desired features for biological activity.

The integration of these CADD techniques provides a synergistic approach to the optimization of this compound analogs. Molecular docking can provide detailed insights into the binding interactions, while QSAR models can predict the activity of new compounds. Virtual screening allows for the rapid exploration of vast chemical space to identify novel and potent analogs. By employing these computational strategies, the drug discovery process can be significantly accelerated, leading to the development of more effective and safer therapeutic agents.

Preclinical Biological Evaluation Methodologies for N,n Dimethyl 4 Piperidin 3 Yl Pyridin 2 Amine and Analogs

In Vitro Pharmacological Profiling

In vitro profiling is the first step in characterizing the biological effects of new chemical entities. It utilizes isolated biological components like receptors, enzymes, and cells to determine the compound's activity, potency, and selectivity.

Receptor Binding Assays (e.g., Radioligand Displacement Assays)

Receptor binding assays are crucial for determining the affinity of a compound for a specific biological target. These assays measure how strongly a compound binds to a receptor, which is often a primary indicator of its potential efficacy. For analogs of N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine, particularly those designed to interact with specific receptor systems, radioligand displacement assays are a standard method.

In studies involving pyridine (B92270) derivatives with structural similarities, binding affinities for sigma receptors (σRs) have been quantified. mdpi.comresearchgate.net For instance, the analog 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated high affinity for the human sigma-1 receptor (hσ₁R) with a Ki value of 1.45 nM. mdpi.comresearchgate.net This compound showed 290-fold selectivity over the σ₂R subtype. researchgate.net Such assays typically involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. researchgate.net

Table 1: Sigma Receptor Binding Affinities of a Pyridine-2-amine Analog
CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (σ₁ vs σ₂)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ₁R1.45 nM290-fold

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Cell Proliferation Assays)

Cell-based functional assays provide insights into a compound's biological effects in a more complex, cellular environment. These assays can measure a variety of cellular responses, including receptor activation, signal transduction, and effects on cell viability and growth.

Reporter Gene Assays: These assays are used to study the functional consequences of receptor binding, such as agonism or antagonism. For example, in the evaluation of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine analogs, a cyclic adenosine (B11128) monophosphate response element (CRE)-luciferase reporter gene assay was employed. acs.org This assay measured the activation of the human H3 receptor (hH3R) expressed in HEK293T cells, allowing for the determination of compound potency (pEC50) and efficacy. acs.org

Cell Proliferation Assays: The antiproliferative activity of this compound analogs is frequently assessed against various cancer cell lines. The MTT assay and WST-1 assay are common methods used to evaluate cell viability. mdpi.comnih.gov For instance, a series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were evaluated for their growth inhibitory activities against 60 human tumor cell lines. nih.gov Similarly, pyrimidine (B1678525) analogs ARN22089 and ARN25062 were tested for their antiproliferative activity in four melanoma cancer cell lines with BRAF V600E mutations (SKM28, SKMel3, WM3248, A375). nih.gov The results from these assays are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Antiproliferative Activity of Pyrimidine Analogs in Melanoma Cell Lines nih.gov
CompoundSKM28 (IC₅₀, μM)SKMel3 (IC₅₀, μM)WM3248 (IC₅₀, μM)A375 (IC₅₀, μM)
ARN220890.140.100.140.12
ARN250620.100.080.100.08

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are fundamental for identifying compounds that can modulate the activity of specific enzymes, which is a common mechanism of action for many drugs. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

For example, 3-piperidinyl pyridine derivatives have been evaluated as inhibitors of the enzyme Cholesterol 24-Hydroxylase (CH24H). acs.org In these studies, replacement of a piperidin-4-yl group with a piperazinyl group in a 4-phenylpyridine (B135609) scaffold significantly enhanced inhibitory activity, with the resulting compound showing an IC₅₀ value of 52 nM in a human CH24H enzyme assay. acs.org Similarly, arylpyridin-2-yl guanidine (B92328) derivatives were assessed as inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), with IC₅₀ values determined to quantify their potency. mdpi.com The inhibitory activity of 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl moiety has also been tested against the 15-lipoxygenase-1 enzyme. nih.gov

Table 3: Enzyme Inhibition Data for Analogs
Compound ClassTarget EnzymeKey AnalogInhibitory Potency (IC₅₀)
3-Substituted-4-phenylpyridine acs.orgCholesterol 24-Hydroxylase (CH24H)Piperazinyl derivative (4)52 nM
Arylpyridin-2-yl Guanidine mdpi.comMitogen- and stress-activated protein kinase 1 (MSK1)PHA7674911.0 µM
1,3,4-Thiadiazole-2-pyridyl nih.gov15-Lipoxygenase-1 (15-LOX-1)o-methoxy derivative (4j)Potent Inhibition Reported

Small Molecule Microarray Screening for Hit Identification

Small Molecule Microarray (SMM) is a high-throughput screening technique used to identify initial "hits" from large compound libraries that bind to a target protein. In a relevant study, a library of 21,000 drug-like small molecules in SMM format was screened for their ability to bind to Alexa Fluor 647-labeled Tyrosyl-DNA phosphodiesterase 1 (TDP1). rsc.org This screen successfully identified N,2-diphenylimidazo[1,2-a]pyrazin-3-amines as TDP1 binders and catalytic inhibitors. rsc.org This methodology allows for the rapid identification of novel scaffolds that can be further optimized through medicinal chemistry efforts. rsc.org

Assays for DNA Binding and Cleavage Activity

Some analogs, particularly metal complexes of pyridine-containing ligands, are evaluated for their ability to interact with and cleave DNA. researchgate.netrsc.org These assays are important for identifying potential anticancer agents that act by damaging the DNA of tumor cells. A common method involves incubating the test compound with supercoiled plasmid DNA (e.g., pBR322). researchgate.net The cleavage activity is then assessed by observing the conversion of the supercoiled DNA (Form I) into its nicked, circular form (Form II) and linear form (Form III) using agarose (B213101) gel electrophoresis. researchgate.netrsc.org Studies on copper(II) complexes with piperazine-based ligands have demonstrated DNA cleavage activity at micromolar concentrations. researchgate.netsemanticscholar.org The mechanism of cleavage, whether hydrolytic or oxidative, can also be investigated through these studies. semanticscholar.org

Cellular Activity Studies

Cellular activity studies aim to confirm that the molecular interactions observed in biochemical assays translate into functional effects within a whole-cell context. These studies bridge the gap between molecular profiling and in vivo pharmacology. The antiproliferative assays described in section 6.1.2 are a primary example of cellular activity studies. Research on analogs has demonstrated potent activity against various cancer cell lines, including melanoma, renal cancer, and colon cancer. nih.govnih.gov For instance, certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives showed excellent activity against UO-31 Renal Cancer Cells, identifying them as initial hits for further pharmacological investigation. nih.gov These studies confirm that the compounds can access their intracellular targets and exert a biological effect, such as inhibiting the proliferation of cancer cells. nih.govnih.gov

Assessment of Intracellular Pathway Modulation

The preclinical evaluation of this compound and its analogs involves detailed assessments of their effects on specific intracellular signaling pathways implicated in disease. A primary methodology is the investigation of the compound's ability to inhibit specific protein-protein interactions or the activity of key enzymes within a targeted pathway.

For instance, in the evaluation of analogous trisubstituted pyrimidine compounds, researchers have focused on their ability to disrupt the interaction between Cell Division Control protein 42 (CDC42) and its downstream effector, p21-activated kinase (PAK). nih.gov This interaction is critical for the progression of multiple tumor types. nih.gov The assessment of this pathway modulation is often conducted using cell-based assays that measure the viability and proliferation of cancer cell lines known to be dependent on the CDC42 pathway. nih.gov By quantifying the concentration of the compound required to inhibit cell growth by 50% (IC50), researchers can determine the compound's potency in modulating this specific intracellular event. nih.gov

Similarly, related chemical scaffolds like arylpyridin-2-yl guanidines have been evaluated as inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), while other N-(pyridin-3-yl)pyrimidin-4-amine analogues have been assessed for their potential to inhibit Cyclin-dependent kinase 2 (CDK2). mdpi.comresearchgate.net Another relevant pathway modulation assessment involves the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.gov For compounds with a piperidine (B6355638) moiety, assays can measure the inhibition of inflammasome activation by quantifying the subsequent release of inflammatory cytokines like IL-1β and assessing the prevention of pyroptotic cell death. nih.gov These targeted assays provide crucial data on the mechanism of action at a molecular level, confirming that the compound engages with its intended intracellular target and modulates the relevant signaling cascade.

Preclinical Pharmacokinetic (PK) Evaluation Methodologies in Animal Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessments

Before advancing to in vivo studies, this compound and its analogs undergo a comprehensive panel of in vitro ADME assessments to predict their pharmacokinetic behavior in a living system. vectorb2b.com These assays are crucial for selecting the most promising lead compounds and mitigating the risks of late-stage clinical failures. vectorb2b.com The standard battery of tests evaluates the compound's fundamental physicochemical and biochemical properties. vectorb2b.comenamine.net

Key in vitro ADME assessments include:

Solubility: Kinetic and thermodynamic solubility is measured to ensure the compound can be absorbed and distributed effectively. For example, analogs have been tested for kinetic solubility, with results showing that the addition of a basic site, such as a pyridine group, can significantly restore solubility. nih.gov

Permeability: Assays like the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict a compound's ability to be absorbed across the gastrointestinal tract or penetrate the blood-brain barrier. enamine.net

Metabolic Stability: The stability of the compound is evaluated in the presence of liver microsomes (from human, rat, or mouse) and plasma. enamine.net These tests predict the rate of metabolic clearance. For pyrimidine derivatives like ARN22089 and ARN25062, microsomal and plasma stability times have been quantified to guide the selection of more stable analogs. nih.gov

Protein Binding: Plasma protein binding is determined, typically through equilibrium dialysis, as the extent of binding affects the free fraction of the drug available to exert its pharmacological effect. enamine.net

Cytochrome P450 (CYP450) Inhibition: The potential for drug-drug interactions is assessed by measuring the compound's ability to inhibit major CYP450 enzymes. enamine.net

The data generated from these assays are compiled to create a comprehensive ADME profile, allowing for the early identification and optimization of compounds with favorable drug-like properties. nih.govmdpi.com

CompoundKinetic Solubility (μM)Mouse Plasma Stability (t½, min)Mouse Microsomal Stability (t½, min)
ARN220892507127
ARN25062168>12045

In Vivo Pharmacokinetic Characterization in Non-Human Species

Following favorable in vitro ADME profiling, lead candidates are advanced to in vivo pharmacokinetic (PK) studies in animal models, most commonly mice or rats. enamine.netnih.gov These studies are essential to understand the absorption, distribution, metabolism, and excretion dynamics of the compound within a complete biological system. researchgate.net The selection of an appropriate animal model is based on physiological and biochemical similarities to humans concerning the ADME processes relevant to the compound. nih.govresearchgate.net

A typical in vivo PK study involves administering the compound through at least two different routes, commonly intravenous (I.V.) and oral (P.O.), to determine key parameters such as bioavailability. nih.govenamine.net For instance, analogs like ARN25499 and ARN25375 were administered to animals via both I.V. and P.O. routes to characterize their PK profiles. nih.gov Blood samples are collected at multiple time points after administration, and the concentration of the compound in the plasma is measured using sensitive analytical methods like LC-MS/MS. enamine.netmdpi.com

From the resulting plasma concentration-time curves, several critical PK parameters are calculated using non-compartmental analysis. mdpi.com

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t½ (Half-life) Time required for the plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation

These parameters provide a comprehensive picture of the compound's behavior in vivo, guiding further development and optimization. mdpi.com Studies may also investigate biodistribution to various tissues like the brain, liver, and kidneys to understand where the compound accumulates. enamine.net

In Vivo Efficacy Assessments in Non-Human Disease Models

Evaluation in Animal Models of Cancer (e.g., Xenograft Models, Anti-angiogenesis Models)

The in vivo anticancer efficacy of this compound and its analogs is evaluated in established non-human disease models. A primary methodology is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. A particularly relevant model is the patient-derived xenograft (PDX) model, which involves implanting tumor tissue directly from a human patient into a mouse. nih.gov PDX models are considered more predictive of clinical efficacy. Analogs such as ARN25499 have demonstrated efficacy in in vivo PDX tumor mouse models, showing an ability to inhibit tumor progression. nih.gov

In addition to tumor growth inhibition, compounds may be assessed for their anti-angiogenic properties, which is the ability to prevent the formation of new blood vessels that tumors need to grow. mdpi.comnih.gov Common in vivo models for assessing anti-angiogenesis include:

Chick Chorioallantoic Membrane (CAM) Assay: In this model, the compound is applied to the CAM of a developing chick embryo, and its effect on blood vessel formation is observed and quantified. nih.gov

Zebrafish Embryo Model: Zebrafish embryos are used to visualize and quantify the inhibition of vessel development in a living organism after exposure to the test compound. nih.gov

These models provide crucial evidence of a compound's potential therapeutic activity in an oncology setting by measuring its direct effect on tumor cells and its ability to modulate the tumor microenvironment. nih.govmdpi.com

Investigation in Animal Models of Neurological or Central Nervous System Disorders

For compounds with potential activity in the central nervous system (CNS), evaluation in relevant animal models of neurological disorders is critical. researchgate.net A fundamental prerequisite for CNS activity is the ability of a compound to cross the blood-brain barrier (BBB). This is often initially assessed by measuring the brain-to-plasma concentration ratio (Kp or Kp,uu) in animals like rats. nih.gov

Once CNS penetration is established, efficacy is tested in various behavioral and disease-specific models. For cognitive disorders such as Alzheimer's disease, transgenic mouse models that express human genes associated with the disease (e.g., APP/PS1 mice) are utilized. nih.gov Cognitive function in these animals can be assessed using behavioral tests like the Morris water maze. nih.gov Other models include inducing cognitive deficits in healthy animals, for example, using scopolamine (B1681570) to impair memory, and then evaluating the compound's ability to reverse this deficit. nih.gov

For assessing other CNS effects, specific behavioral paradigms are employed. The social recognition test in mice, for instance, is used to investigate a compound's impact on memory consolidation and retrieval, which can be modulated by targets like the histamine (B1213489) H3 receptor. acs.orgnih.gov The evaluation may also extend to simpler organisms, such as transgenic C. elegans models of amyloid-beta toxicity, to assess the compound's ability to alleviate disease-related phenotypes like paralysis. nih.gov These diverse models help to characterize the compound's potential therapeutic utility for a range of neurological or CNS disorders.

Assessment in Other Relevant Preclinical Disease Models

The preclinical evaluation of this compound and its analogs has extended to various disease models, primarily focusing on neurodegenerative disorders like Alzheimer's disease and oncology. These studies are crucial in elucidating the therapeutic potential and mechanism of action of this chemical scaffold.

Neurodegenerative Disease Models

Analogs of this compound, specifically iodinated pyridyl benzofuran (B130515) derivatives, have been assessed for their utility in the context of Alzheimer's disease. The primary application explored in preclinical models is their use as imaging agents for β-amyloid (Aβ) plaques, a hallmark of the disease.

A significant body of research has been conducted using the Tg2576 transgenic mouse model, which overexpresses a mutant form of human amyloid precursor protein, leading to the age-dependent development of Aβ plaques similar to those seen in human Alzheimer's disease.

In these models, radioiodinated pyridyl benzofuran derivatives have demonstrated the ability to specifically bind to Aβ plaques in the brain. researchgate.netnih.gov Following intravenous injection, these compounds effectively cross the blood-brain barrier. researchgate.net Small-animal single-photon emission computed tomography (SPECT)/CT imaging studies in Tg2576 mice have shown selective accumulation of these tracers in Aβ-plaque rich regions of the brain. researchgate.net

Subsequent ex vivo autoradiography of brain sections from these mice confirmed that the radioactive signal co-localizes with Aβ plaques. researchgate.netnih.gov This was further validated by thioflavin-S staining, a dye that specifically stains Aβ plaques, which showed a direct correlation between the radioactive spots and the plaque locations. nih.gov

Biodistribution studies in normal mice have also been conducted to assess the pharmacokinetic properties of these analogs. researchgate.net These studies revealed that some derivatives exhibit high initial brain uptake followed by a relatively rapid washout from the brain, which are desirable characteristics for an effective imaging agent. researchgate.net For instance, the monomethylated pyridyl benzofuran derivative, [¹²⁵I]8, showed a brain uptake of over 4% of the injected dose per gram at 10 minutes post-injection, with a brain₂ min/brain₆₀ min ratio of 3.21, indicating a fast washout. researchgate.net

Biodistribution of Iodinated Pyridyl Benzofuran Derivatives in Normal Mice Brain (%ID/g)
Compound2 min10 min30 min60 min
[¹²⁵I]74.235.494.753.25
[¹²⁵I]85.044.032.151.57
[¹²⁵I]94.455.114.893.97

Oncology Models

In the field of oncology, analogs of this compound, particularly N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.

One promising compound, designated as 7l, exhibited significant efficacy against a variety of cancer cell lines.

Antiproliferative Activity (IC₅₀ in µM) of Compound 7l in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
MV4-11Leukemia0.83
HT-29Colon Cancer2.12
MCF-7Breast Cancer3.12
HeLaCervical Cancer8.61

Further mechanistic studies on HeLa cells indicated that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner. It was also shown to be a potent inhibitor of the CDK2/cyclin A2 complex, with an IC₅₀ value of 64.42 nM. Notably, these compounds were found to be less toxic to normal human embryonic kidney cells (HEK293), suggesting a degree of selectivity for cancer cells.

Despite these promising in vitro results, further preclinical evaluation in in vivo animal models of cancer is necessary to determine the therapeutic potential of this class of compounds.

Future Directions and Research Opportunities for N,n Dimethyl 4 Piperidin 3 Yl Pyridin 2 Amine Scaffolds

Exploration of Novel Therapeutic Indications for Pyridine-Piperidine Derivatives

The pyridine-piperidine core is present in a wide range of biologically active molecules, suggesting its potential for development against various diseases. scielo.org.mx Future research should focus on expanding the therapeutic applications of N,N-Dimethyl-4-(piperidin-3-yl)pyridin-2-amine and related scaffolds beyond their current scope.

One promising avenue is in the field of oncology. Structurally related 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been investigated as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinases, which are key targets in non-small-cell lung cancer. nih.gov For instance, the representative compound 2e from a synthesized series demonstrated potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines, with IC50 values of 6.27 μM and 10.71 μM, respectively. nih.gov Notably, this compound also showed significant activity against crizotinib-resistant mutants, suggesting a potential role in overcoming drug resistance. nih.gov

Another area of exploration is in epigenetics. Compounds with a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a drug target in various cancers. nih.govnih.gov The most potent compounds in this class have shown Ki values as low as 29 nM and exhibit high selectivity over related monoamine oxidases. nih.govnih.gov These findings suggest that the pyridine-piperidine scaffold could be adapted to target other epigenetic modulators.

Furthermore, the discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the potential for developing novel antiviral agents based on this scaffold. nih.gov

The following table summarizes the in-vitro anti-proliferative activities of representative 2-amino-4-(1-piperidine) pyridine derivatives. nih.gov

CompoundH3122 (ALK-addicted) IC50 (μM)HCC78 (ROS1-addicted) IC50 (μM)
2e 6.2710.71
Crizotinib 0.030.02

This interactive table provides a summary of the anti-proliferative activity of a representative 2-amino-4-(1-piperidine) pyridine derivative compared to Crizotinib.

Strategies for Enhancing Target Specificity and Translational Potential

A critical aspect of future research will be to enhance the target specificity of this compound derivatives to minimize off-target effects and improve their translational potential.

Structure-based drug design is a key strategy to achieve this. For example, in the development of selective cholesterol 24-hydroxylase (CH24H) inhibitors, introducing a nitrogen atom into a 4-phenylpyridine (B135609) core was shown to reduce lipophilicity and drastically decrease inhibition of the off-target cytochrome P450 3A4 (CYP3A4). acs.org This approach of modulating physicochemical properties to improve selectivity can be applied to the this compound scaffold.

Molecular modeling and docking studies can further elucidate the binding modes of these compounds with their targets, providing insights for rational design of more selective inhibitors. nih.gov For instance, understanding the interactions of 2-amino-4-(1-piperidine) pyridine derivatives within the active sites of ALK and ROS1 can guide modifications to improve potency against resistant mutants. nih.gov

The table below illustrates the enzymatic inhibitory activities of a representative 2-amino-4-(1-piperidine) pyridine derivative against wild-type and resistant ALK and ROS1 kinases. nih.gov

CompoundALK (WT) IC50 (nM)ALK (L1196M) IC50 (nM)ROS1 (WT) IC50 (nM)ROS1 (G2032R) IC50 (nM)
2e 10.541.312.6104.7
Crizotinib 20.481.51.7643.5

This interactive table presents the enzymatic inhibitory activity of a representative 2-amino-4-(1-piperidine) pyridine derivative and Crizotinib against wild-type and resistant kinases.

Integration of Multi-Omics and High-Throughput Screening in Future Research Efforts

To accelerate the discovery and development of novel drugs based on the this compound scaffold, the integration of multi-omics and high-throughput screening (HTS) will be crucial.

Multi-omics approaches, which encompass genomics, proteomics, transcriptomics, and metabolomics, can provide a comprehensive understanding of the biological systems in which these compounds act. mdpi.com This can aid in the identification of novel drug targets and biomarkers of drug response. By analyzing the effects of pyridine-piperidine derivatives on a global cellular level, researchers can uncover mechanisms of action and potential off-target effects. news-medical.net

High-throughput screening of compound libraries based on the this compound scaffold can rapidly identify hit compounds with desired biological activities. nih.govcmjpublishers.com The development of robust and miniaturized assays is essential for efficient HTS campaigns. The identified hits can then be further optimized using the strategies for enhancing target specificity mentioned above. The combination of HTS with computational methods for in silico screening can further streamline the drug discovery process by prioritizing compounds with favorable predicted properties. acs.org

Q & A

Q. Optimization Strategies :

  • Use of catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency.
  • Solvent selection (polar aprotic solvents like DMF improve reaction rates).
  • Temperature control during cyclization (60–80°C minimizes side reactions).

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Methodological Answer:

  • X-ray Crystallography : Single crystals are grown via slow evaporation from methanol or ethanol. Data collection is performed at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Key Interactions :
    • N–H···N Hydrogen Bonding : Between the amine group and pyridine nitrogen (distance ~2.8–3.0 Å).
    • C–H···π Interactions : Between methyl groups and aromatic rings (e.g., centroid distances ~3.5 Å).
    • π–π Stacking : Offset stacking of pyridine rings (interplanar spacing ~3.6 Å) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) with 20–25% exact exchange are recommended for accurate thermochemistry and electron density mapping .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for energy calculations.
  • Key Outputs :
    • HOMO-LUMO gaps (predicting reactivity; ~4–5 eV for similar pyridines).
    • Partial charges on nitrogen atoms (indicating nucleophilic sites).
    • Vibrational frequencies (validated against experimental IR data) .

Advanced: What in vitro assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Receptor Binding Assays :
    • Radioligand displacement (e.g., A2B adenosine receptor, using [³H]PSB-603 as a tracer).
    • Selectivity profiling against related receptors (A1, A2A, A3) at concentrations up to 10 µM .
  • Functional Assays :
    • cAMP inhibition in HEK293 cells transfected with A2B receptors (EC₅₀ determination).
    • Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ via MTT assay) .

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Methodological Answer:

  • Piperidine Substitution :
    • Bulky groups (e.g., benzyl) at the piperidine 3-position enhance receptor binding affinity (Ki < 20 nM) but reduce metabolic stability .
    • Methyl groups improve lipophilicity (logP ~2.5) and blood-brain barrier penetration.
  • Pyridine Functionalization :
    • Electron-withdrawing groups (e.g., nitro) decrease basicity (pKa ~6.5 vs. ~8.0 for unmodified analogs) .
    • Methoxy groups at the 2-position improve solubility but may reduce target engagement .

Basic: What factors influence the compound’s stability during storage and handling?

Methodological Answer:

  • Storage Conditions :
    • Keep in amber vials at −20°C under inert gas (N₂ or Ar) to prevent oxidation.
    • Avoid exposure to moisture (hygroscopic degradation observed in similar amines) .
  • Handling :
    • Use gloveboxes for air-sensitive steps.
    • Monitor pH in aqueous solutions (stable at pH 6–8; degradation accelerates at extremes) .

Advanced: What strategies enable selective derivatization of this compound for functional studies?

Methodological Answer:

  • Amide Formation : React with activated esters (e.g., pivaloyl chloride) in DCM using DMAP as a catalyst (yields >80%) .
  • Alkylation : Use alkyl halides (e.g., benzyl bromide) in DMF with NaH as a base (selective N-alkylation at the piperidine nitrogen) .
  • Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling at the pyridine 4-position (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups .

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